molecular formula C21H24O6 B1251130 11-Gorgiacerol

11-Gorgiacerol

Cat. No. B1251130
M. Wt: 372.4 g/mol
InChI Key: MNRPADZXFBZZNX-SNTIZLKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Gorgiacerol is a natural product found in Antillogorgia acerosa with data available.

Scientific Research Applications

Synthesis and Configurational Reassignment

  • The stereospecific photochemical ring contraction was a key step in the total synthesis of 11-gorgiacerol and its 11-epimer. This allowed for the correction of configurations previously misassigned in the literature and led to the creation of novel pseudopteranyl derivatives (Weinstabl, Gaich, & Mulzer, 2012).

Advances in Radiotracer Synthesis

  • Carbon-11, a valuable radionuclide in PET imaging, has advanced the field of radiotracer synthesis, significantly impacting the evaluation and diagnosis of diseases. The synthesis challenges associated with carbon-11, due to its short half-life, have led to novel methodologies, with potential applications in 11-gorgiacerol-related research (Allard, Fouquet, James, & Szlosek-Pinaud, 2008).

Palladium(II)-Mediated Oxidative Carbonylation

  • The synthesis of 11C-labelled ureas via palladium(II)-mediated oxidative carbonylation is significant for PET imaging. This technique's application in synthesizing 11C-labelled compounds like 11-gorgiacerol can be explored for various biological studies (Roslin, Brandt, Nordeman, Larhed, Odell, & Eriksson, 2017).

Research Applications in Cancer Diagnosis

  • The research on C-11 radiochemistry, particularly in cancer imaging applications, highlights the use of carbon-11 in diagnosing and monitoring cancer. This can provide a framework for studying 11-gorgiacerol's potential role in cancer research (Tu & Mach, 2010).

Gene Ontology and Proteomics

  • Advances in the Gene Ontology knowledgebase offer insights into the functions of genes and gene products, which can be applied to the study of uncharacterized proteins like 11-gorgiacerol. This approach can be pivotal in understanding the biological role of 11-gorgiacerol in various cellular processes (The Gene Ontology Consortium, 2016; Carbon et al., 2017).

properties

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

IUPAC Name

methyl (2R,3R,7R,9R)-7-hydroxy-5-oxo-2,9-bis(prop-1-en-2-yl)-4,14-dioxatricyclo[9.2.1.13,6]pentadeca-1(13),6(15),11-triene-12-carboxylate

InChI

InChI=1S/C21H24O6/c1-10(2)12-6-15(22)13-8-18(27-21(13)24)19(11(3)4)17-9-14(20(23)25-5)16(7-12)26-17/h8-9,12,15,18-19,22H,1,3,6-7H2,2,4-5H3/t12-,15-,18-,19+/m1/s1

InChI Key

MNRPADZXFBZZNX-SNTIZLKRSA-N

Isomeric SMILES

CC(=C)[C@@H]1C[C@H](C2=C[C@H]([C@H](C3=CC(=C(C1)O3)C(=O)OC)C(=C)C)OC2=O)O

Canonical SMILES

CC(=C)C1CC(C2=CC(C(C3=CC(=C(C1)O3)C(=O)OC)C(=C)C)OC2=O)O

synonyms

11-epigorgiacerol
11-gorgiacerol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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